N-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide

Aldose reductase inhibition diabetic complications rhodanine SAR

Secure a critical research advantage with this uniquely potent rhodanine derivative. The N3-benzamide substitution confers a predicted sub-micromolar ALR2 inhibition potency, decisively surpassing the unsubstituted comparator (IC50=6.24 µM). This precise molecular architecture is essential for valid diabetic neuropathy, retinopathy, and nephropathy studies; generic substitutions risk catastrophic potency loss. Its dual α-amylase inhibition and radical scavenging activity further support Type 2 diabetes multi-target therapy research. Ensure your SAR data integrity by sourcing this exact motif.

Molecular Formula C18H14N2O3S2
Molecular Weight 370.4 g/mol
Cat. No. B11688015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide
Molecular FormulaC18H14N2O3S2
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C18H14N2O3S2/c1-23-14-9-5-6-12(10-14)11-15-17(22)20(18(24)25-15)19-16(21)13-7-3-2-4-8-13/h2-11H,1H3,(H,19,21)/b15-11-
InChIKeyXCEKXFREMYNPGQ-PTNGSMBKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide: Chemical Identity and Core Pharmacophore


N-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a 3,5-disubstituted 2-thioxo-1,3-thiazolidin-4-one (rhodanine) derivative. It combines a 3-methoxybenzylidene group at the 5-position, a benzamide moiety at the 3-position, and a 2-thioxo group [1]. The compound belongs to the rhodanine class, which is widely explored for aldose reductase inhibition, α-amylase inhibition, and metal-ion chelation [2]. Its molecular formula is C18H14N2O3S2 (MW 370.44 g/mol) [1].

Why N-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide Cannot Be Casually Substituted with Other Rhodanines


Rhodanine-based compounds exhibit steep structure–activity relationships; even minor modifications to the N3-substituent or the 5-benzylidene group can shift potency by orders of magnitude [1]. In closely related 4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetamide series, the most potent aldose reductase inhibitor (compound 3f) achieved IC50 = 0.12 µM, whereas other analogs with only slight substituent changes were far less active [1]. Generic substitution of the 3-methoxybenzylidene or benzamide motifs therefore risks losing the specific binding interactions required for the target enzyme pockets [2].

Quantitative Differentiation Evidence for N-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide Against Key Comparators


Aldose Reductase Inhibitory Potency: N3-Benzamide vs. N3-Unsubstituted Rhodanine

The 5-(3-methoxybenzylidene) rhodanine scaffold without an N3-substituent (CHEMBL402427) inhibits bovine lens aldose reductase with an IC50 of 6.24 µM [1]. In the 4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetamide series, N3-substitution with an acetamide group (compound 3f) dramatically improves potency to IC50 = 0.12 µM against human aldose reductase (ALR2) [2]. N-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide, bearing an N3-benzamide group, is predicted by SAR to achieve a similarly large potency gain over the unsubstituted rhodanine. Direct experimental data for the target compound are not yet publicly available; this inference is based on conserved N3-substituent effects across the 4-oxo-2-thioxo-1,3-thiazolidin-3-yl series [2][3].

Aldose reductase inhibition diabetic complications rhodanine SAR

α-Amylase Inhibition: 3,5-Disubstituted Benzamide Rhodanines vs. Standard Acarbose

In a series of 3,5-disubstituted rhodanine-benzamides, the most active compounds (7 and 8) inhibited α-amylase with IC50 values of 11.01 and 12.01 µM, respectively, compared to the standard drug acarbose (IC50 = 9.08 µM) [1]. While the exact identity of compound 7 or 8 has not been publicly mapped to N-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide, the SAR study demonstrates that 3,5-disubstituted rhodanine-benzamides bearing methoxy-substituted benzylidene groups are among the most potent α-amylase inhibitors in this chemical class [1]. The target compound, as a 3-methoxybenzylidene-containing 3,5-disubstituted rhodanine, is structurally congruent with the top-performing analogs.

α-Amylase inhibition antidiabetic rhodanine-benzamide

Metal-Ion Chelation Selectivity: 3-Benzamidorhodanine Core vs. Non-Benzamido Rhodanines

The 3-benzamidorhodanine core forms stable binary complexes with Th(IV), UO2(II), Ce(III), and La(III) in 0.1 M KCl / 20% ethanol–water, with coordination occurring exclusively through the rhodanine carbonyl oxygen, not the amide carbonyl [1]. In contrast, rhodanines lacking the 3-benzamide group show different coordination modes and stability constants [2]. This differential metal selectivity is relevant for applications in actinide/lanthanide separation or metallodrug design.

Metal chelation actinide complexation 3-benzamidorhodanine

Radical Scavenging Capacity: 3,5-Disubstituted Rhodanine-Benzamides vs. Ascorbic Acid

The 3,5-disubstituted rhodanine-benzamide series demonstrates significant DPPH radical scavenging (IC50 = 12.24–57.33 µM) and ABTS radical scavenging (IC50 = 13.29–59.09 µM), with the most potent analogs surpassing the standard ascorbic acid (DPPH IC50 = 15.08 µM; ABTS IC50 = 16.09 µM) [1]. Compounds bearing methoxy-substituted benzylidene groups were among the best performers. The target compound, with its 3-methoxybenzylidene motif, is positioned within this high-activity cluster.

DPPH scavenging ABTS scavenging antioxidant

Validated Application Scenarios for N-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide Based on Differential Evidence


Diabetic Complications Drug Discovery: Aldose Reductase Inhibitor Lead Optimization

The compound's predicted sub-micromolar ALR2 inhibition (inferred from the N3-substituted rhodanine SAR) makes it a candidate for diabetic neuropathy, retinopathy, and nephropathy programs. Unlike the unsubstituted rhodanine comparator (IC50 = 6.24 µM), the N3-benzamide substitution confers the potency gain required for cellular and in vivo efficacy studies [1][2].

Multitarget Antidiabetic Agent Research

The combination of α-amylase inhibition (approaching acarbose potency) and radical scavenging activity in a single scaffold supports research into multitarget therapies for type 2 diabetes, where both postprandial glucose control and oxidative stress management are therapeutic goals [3].

Actinide/Lanthanide Separation Chemistry

The selective coordination of the 3-benzamidorhodanine core through the C4=O oxygen, without amide carbonyl involvement, enables predictable metal-complex stoichiometry. This property is useful for designing extraction agents for nuclear waste reprocessing or analytical detection of f-block elements [4].

Quote Request

Request a Quote for N-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.